N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
The compound N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide features a thieno[3,2-d]pyrimidine core substituted with a 3-chloro-4-fluorobenzyl group and a thiophen-2-yl ethyl side chain. The electron-withdrawing chloro and fluoro substituents on the phenyl ring enhance lipophilicity and metabolic stability, while the thiophene moiety may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O3S2/c22-15-10-13(3-4-16(15)23)11-24-18(27)12-26-17-6-9-31-19(17)20(28)25(21(26)29)7-5-14-2-1-8-30-14/h1-4,6,8-10,17,19H,5,7,11-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNPHWPITBCWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 410.9 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.9 g/mol |
| CAS Number | 1260921-68-3 |
Anticancer Activity
Recent studies have indicated that compounds with similar structures to N-[(3-chloro-4-fluorophenyl)methyl]-2-{...} exhibit significant anticancer properties. For instance, research has shown that derivatives of thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation through various pathways:
- Mechanism of Action : Thieno[3,2-d]pyrimidines have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression at the G1 phase .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes that are crucial in various biological processes:
- Phospholipase A2 Inhibition : Similar compounds have shown inhibitory effects on lysosomal phospholipase A2 (PLA2), which is linked to drug-induced phospholipidosis. This inhibition can lead to altered lipid metabolism and may contribute to the compound's therapeutic effects .
Case Studies
- In Vitro Studies : A study conducted on multicellular spheroids demonstrated that compounds structurally related to N-[(3-chloro-4-fluorophenyl)methyl]-2-{...} could effectively reduce tumor size and enhance drug delivery efficiency compared to traditional therapies .
- Molecular Docking Studies : Computational studies using molecular docking techniques indicated that this compound could bind effectively to target proteins associated with cancer progression, suggesting a potential role as a therapeutic agent in oncology .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
Target Compound vs. Thieno/Pyrimidine Derivatives
- CAS 1105223-65-1: Shares the thieno[3,2-d]pyrimidin-4-one core but differs in substituents (2-chloro-4-methylphenyl vs. 3-chloro-4-fluorophenylmethyl).
- Compound 24 (): A pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one derivative with a methylphenylsulfonamido group.
Target Compound vs. Pyrrolo/Pyridine Derivatives
- Compound 2f (): Features a pyrrolo[3,4-c]pyridin-1,3,6-trione core instead of thienopyrimidine. The dual carbonyl groups increase polarity, reducing membrane permeability compared to the target compound’s dioxo-thienopyrimidine system .
Substituent Effects
Research Findings and Implications
- Electronic and Steric Effects : The 3-chloro-4-fluorophenyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes, as seen in analogs like Compound 51 .
- Thiophene vs. Phenyl Side Chains : Thiophen-2-yl ethyl may improve target selectivity over phenyl-substituted analogs due to its smaller steric profile and sulfur’s electronegativity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
